molecular formula C23H36N4O9S B7949560 (+)-Biotin-PEG3-NHS Ester

(+)-Biotin-PEG3-NHS Ester

Cat. No.: B7949560
M. Wt: 544.6 g/mol
InChI Key: QIAUJZJSFIYGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Biotinylation Reagents in Contemporary Research Paradigms

Biotinylation is the process of covalently attaching biotin (B1667282), a water-soluble B vitamin, to molecules such as proteins, nucleic acids, and carbohydrates. excedr.comlabmanager.com This process is of paramount importance in numerous scientific fields, including proteomics, molecular biology, and biotechnology. The remarkable affinity and specificity of the interaction between biotin and the proteins avidin (B1170675) and streptavidin form the foundation of many detection, purification, and labeling techniques. excedr.combiolegend.com

The small size of the biotin molecule (244.31 g/mol ) is advantageous as it typically does not interfere with the biological function of the labeled molecule. excedr.comlabmanager.com This allows for the sensitive and specific tracking and isolation of biomolecules. excedr.comcreative-diagnostics.com Biotinylation reagents are indispensable for a wide array of applications, including:

Affinity Purification: Isolating specific proteins or protein complexes from complex mixtures. creative-diagnostics.com

Immunoassays: Enhancing the sensitivity and specificity of assays like ELISA and Western blotting. excedr.comcreative-diagnostics.com

Cell Surface Labeling: Identifying and studying proteins on the surface of cells. creative-diagnostics.com

Protein-Protein Interaction Studies: Elucidating the intricate networks of protein interactions within a cell. biolegend.comsigmaaldrich.com

The development of various biotinylation reagents with different reactive groups and spacer arms has further expanded their utility, allowing for tailored approaches to specific research questions.

The Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation Chemistry

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that serve as flexible spacers in bioconjugation. chempep.com The incorporation of PEG linkers into biotinylation reagents and other bioconjugates offers several significant advantages. precisepeg.com The use of PEG in biological applications dates back to the 1970s, with the development of monodisperse PEG linkers with defined lengths emerging in the 1990s. chempep.com

Key properties and benefits of PEG linkers include:

Increased Water Solubility: The hydrophilic nature of PEG enhances the solubility of the labeled molecule in aqueous environments. chempep.comprecisepeg.commedkoo.com

Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the biotin and the target molecule, minimizing interference with binding interactions. precisepeg.com

Enhanced Stability: PEG linkers can protect the conjugated molecule from enzymatic degradation. precisepeg.com

Low Immunogenicity: PEG is generally considered biocompatible and elicits a minimal immune response. chempep.comprecisepeg.com

Tunable Length: The ability to vary the number of PEG units allows for precise control over the spacer length to optimize experimental outcomes. precisepeg.com

The integration of PEG linkers has been a crucial advancement, leading to more efficient and reliable results in various bioconjugation applications.

Overview of (+)-Biotin-PEG3-NHS Ester as a Modular Research Tool

This compound is a specific biotinylation reagent that exemplifies the modular design of modern bioconjugation tools. It consists of three key components:

(+)-Biotin: A biologically active isomer of biotin that ensures strong and specific binding to avidin and streptavidin.

PEG3 Linker: A short, discrete polyethylene glycol spacer containing three ethylene oxide units. This hydrophilic spacer enhances solubility and provides a flexible arm to reduce steric hindrance. medkoo.com

N-hydroxysuccinimide (NHS) Ester: A reactive group that readily forms stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) under mild pH conditions (pH 7-9). medkoo.combpsbioscience.combroadpharm.com

This trifunctional structure makes this compound a highly effective reagent for labeling proteins and other amine-containing molecules. It is particularly useful in applications such as proteomics research, the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the development of antibody-drug conjugates (ADCs). medchemexpress.commedchemexpress.comscbt.combiocat.comxcessbio.com The combination of a specific recognition tag (biotin), a solubility-enhancing and flexible spacer (PEG3), and a targeted reactive group (NHS ester) makes it a versatile and powerful tool for researchers.

PropertyValueSource
Molecular Formula C23H36N4O9S scbt.comnih.govnih.gov
Molecular Weight 544.6 g/mol nih.govnih.gov
Appearance White to off-white solid bpsbioscience.com
Solubility Soluble in DMSO or water (10 mg/ml) bpsbioscience.com
Purity ≥96% bpsbioscience.com
FeatureDescriptionBenefitSource
Biotin Moiety High-affinity ligand for avidin and streptavidin.Enables strong and specific detection and purification. excedr.com
PEG3 Spacer A three-unit polyethylene glycol chain.Increases solubility in aqueous solutions and reduces steric hindrance. chempep.comprecisepeg.commedkoo.com
NHS Ester Amine-reactive group.Forms stable covalent bonds with primary amines on target molecules. bpsbioscience.combroadpharm.com

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O9S/c28-18(4-2-1-3-17-22-16(15-37-17)25-23(32)26-22)24-8-10-34-12-14-35-13-11-33-9-7-21(31)36-27-19(29)5-6-20(27)30/h16-17,22H,1-15H2,(H,24,28)(H2,25,26,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAUJZJSFIYGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fundamental Chemical and Biochemical Principles Underlying + Biotin Peg3 Nhs Ester Functionality

Mechanisms of N-Hydroxysuccinimide (NHS) Ester Reactivity with Primary Amines in Biological Systems

N-Hydroxysuccinimide esters are widely used reagents in bioconjugation due to their ability to efficiently react with primary amines to form stable amide bonds. glenresearch.com This reactivity is central to the function of (+)-Biotin-PEG3-NHS Ester.

The formation of an amide bond between an NHS ester and a primary amine is a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. glenresearch.comyoutube.com This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release N-hydroxysuccinimide as a byproduct. glenresearch.commst.edu

The reaction is thermodynamically favorable, resulting in a very stable amide linkage. nih.gov The kinetics of the reaction are influenced by several factors, including the concentration of the reactants and the pH of the reaction buffer. mst.edu The reaction generally proceeds efficiently at room temperature. jyi.org

Interactive Table: Factors Influencing Amide Bond Formation

Factor Effect on Reaction
Concentration Higher concentrations of reactants lead to a faster reaction rate.
pH The reaction rate is pH-dependent, with optimal conditions typically between pH 7 and 9. glenresearch.com
Temperature The reaction can be performed at room temperature or on ice. lumiprobe.com
Solvent While the reaction occurs in an aqueous environment, the NHS ester may first be dissolved in an organic solvent like DMSO or DMF. glenresearch.com
Steric Hindrance Bulky groups near the primary amine or the NHS ester can slow down the reaction rate. mst.edu

NHS esters selectively react with primary aliphatic amines. glenresearch.com In the context of proteins, the primary targets for NHS ester-mediated modification are the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus. nih.gov Lysine residues are often abundant on the surface of proteins, making them accessible for conjugation. nih.gov

While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are less stable and can be hydrolyzed or displaced by amines. glenresearch.com The selectivity for primary amines is a key advantage for specific labeling of proteins and other biomolecules. nih.gov

The reactivity and stability of NHS esters are highly dependent on the pH of the reaction buffer. The reaction with primary amines is most efficient in the pH range of 7.2 to 8.5. thermofisher.com At lower pH values, the primary amines are protonated, reducing their nucleophilicity and slowing down the reaction rate. jyi.orglumiprobe.com

Conversely, at higher pH values (above 8.6), the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the desired conjugation. thermofisher.comthermofisher.com The half-life of an NHS ester can decrease from hours at pH 7 to minutes at pH 8.6. thermofisher.comthermofisher.com Therefore, careful control of the reaction pH is crucial for successful bioconjugation.

Commonly used buffers for NHS ester reactions include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers. thermofisher.com It is important to avoid buffers containing primary amines, such as Tris, as they can compete with the target molecule for reaction with the NHS ester. lumiprobe.com

Interactive Table: pH Effects on NHS Ester Reactions

pH Range Effect on Primary Amines Effect on NHS Ester Overall Reaction Efficiency
Acidic (below 7) Protonated, less nucleophilic Relatively stable Low
Neutral to Slightly Alkaline (7.2-8.5) Deprotonated, nucleophilic Moderate stability Optimal
Alkaline (above 8.6) Deprotonated, highly nucleophilic Rapid hydrolysis Low

The Biotin-Avidin/Streptavidin Interaction: Research Perspectives on Affinity and Specificity

The interaction between biotin (B1667282) and the proteins avidin (B1170675) and streptavidin is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. wikipedia.orgthermofisher.com This high affinity and specificity are fundamental to the utility of biotin as a molecular tag in a vast array of research applications. nih.govexcedr.com

Both avidin and streptavidin are tetrameric proteins, with each subunit capable of binding one molecule of biotin. thermofisher.comexcedr.com The biotin-binding site is a deep pocket within each subunit. wikipedia.org The high affinity of the interaction is a result of a combination of factors, including multiple hydrogen bonds, van der Waals interactions, and the burial of the biotin molecule within the protein, which shields it from the solvent. nih.gov

A key structural feature contributing to the tight binding is a flexible loop (L3/4) that closes over the biotin molecule upon binding, effectively locking it in place. nih.govnih.gov This loop is typically disordered in the unbound state but becomes ordered when biotin is bound. nih.govresearchgate.net The stability of this interaction is remarkable, remaining strong over a wide range of pH, temperature, and in the presence of denaturing agents. nih.govnih.gov

The kinetics of the biotin-avidin/streptavidin interaction have been studied using various techniques. While the dissociation rate is extremely slow, contributing to the high affinity, the association rate constant (kon) has been found to be slower than what would be expected for a diffusion-limited reaction. plos.org This suggests that there is a significant activation energy barrier to the formation of the complex. plos.org

Studies using stopped-flow methodologies have shown that the association is a non-cooperative process for the four binding sites on both avidin and streptavidin. plos.org The temperature dependence of the association rate constant further supports a model with a single transition state. plos.org Understanding these binding dynamics is crucial for optimizing the design and execution of assays that rely on this interaction, such as ELISAs, Western blotting, and affinity chromatography. excedr.comthermofisher.com

Interactive Table: Comparison of Avidin and Streptavidin

Property Avidin Streptavidin
Source Chicken egg white thermofisher.com Streptomyces avidinii wikipedia.org
Molecular Weight (tetramer) ~67-68 kDa thermofisher.com ~52 kDa wikipedia.org
Glycosylation Yes thermofisher.com No thermofisher.com
Isoelectric Point (pI) ~10-10.5 (basic) thermofisher.com ~5 (acidic) thermofisher.com
Non-specific Binding Higher, due to glycosylation and basic pI thermofisher.com Lower thermofisher.com
Affinity for Biotin (Kd) ~10⁻¹⁵ M nih.gov ~10⁻¹⁴ M wikipedia.org

Polyethylene (B3416737) Glycol (PEG) Spacer Effects on Conjugate Properties and Biological Activity

The incorporation of a polyethylene glycol (PEG) spacer into the structure of this compound is a critical design feature that significantly influences the properties and performance of the resulting bioconjugates. The PEG moiety, specifically a chain of three ethylene (B1197577) glycol units (PEG3), acts as a flexible, hydrophilic linker between the biotin molecule and the N-hydroxysuccinimide (NHS) ester group. This spacer arm imparts several advantageous characteristics to the reagent and its conjugates, which are fundamental to its widespread use in bioconjugation and detection assays. These effects include enhanced aqueous solubility, mitigation of steric hindrance to improve binding interactions, and reduction of non-specific binding while preserving the native structure of the target biomolecule.

Impact of PEG3 on Aqueous Solubility Enhancement of Bioconjugates

A significant advantage conferred by the PEG3 spacer is the enhancement of aqueous solubility for the biotinylating reagent and the resulting bioconjugate. medkoo.combroadpharm.com Polyethylene glycol is an inherently hydrophilic polymer, with each repeating ethylene glycol unit capable of coordinating with water molecules. nih.gov The covalent attachment of PEG chains, a process known as PEGylation, can improve the solubility and stability of various molecules, from small organic compounds to large proteins. nih.govnih.gov

Table 1: Physicochemical Properties of this compound This table summarizes key properties of the reagent, reflecting its chemical nature and solubility characteristics.

PropertyValueSource
Molecular FormulaC23H36N4O9S bpsbioscience.comnih.gov
Molecular Weight544.6 g/mol bpsbioscience.comnih.gov
SolubilitySoluble in DMSO and water (10 mg/ml) bpsbioscience.com
AppearanceWhite to off-white solid bpsbioscience.com

Role of Steric Hindrance Reduction and Flexible Linkage in Conjugate Functionality

The spatial separation provided by the PEG3 spacer arm is crucial for reducing steric hindrance, a phenomenon where the three-dimensional structure of a molecule impedes a chemical reaction or interaction. axispharm.combroadpharm.commyskinrecipes.com When biotin is conjugated directly to a large biomolecule, such as an antibody or enzyme, the bulk of the biomolecule can physically block the biotin's binding site, preventing its high-affinity interaction with avidin or streptavidin.

The PEG3 linker functions as a flexible extension, positioning the biotin moiety away from the surface of the conjugated protein. researchgate.net This increased distance and the inherent flexibility of the PEG chain minimize the steric interference from the parent molecule, ensuring that the biotin is accessible for binding to its target. axispharm.combroadpharm.com While PEG linkers are available in various lengths, even a short spacer like PEG3 can significantly improve the accessibility of the biotin tag. dovepress.com The ability of the PEG chain to remain highly flexible allows it to form a distinctive hydrated layer that contributes to this steric shielding effect, ensuring the biotin remains exposed and functional. plos.org

Table 2: Conceptual Comparison of Biotin Accessibility This table illustrates the functional advantage of incorporating a PEG spacer to mitigate steric hindrance.

FeatureDirect Biotin ConjugationBiotin-PEG3 Conjugation
Spacer Arm Length Minimal (direct bond)~15 atoms
Flexibility RestrictedHigh
Steric Hindrance High (potential for binding site obstruction)Low (biotin is extended away from the biomolecule)
Avidin/Streptavidin Binding Efficiency Potentially reducedOptimized

Minimization of Non-Specific Interactions and Preservation of Biomolecule Conformation

A common challenge in immunoassays and other bioconjugate-based applications is non-specific binding, where molecules adhere to surfaces or other proteins indiscriminately, leading to high background signals and inaccurate results. nih.gov The hydrophilic PEG3 spacer helps to mitigate this issue. PEG chains create a hydration layer on the surface of the conjugated molecule, which acts as a physical barrier that repels the non-specific adsorption of other proteins and macromolecules. researchgate.netnih.govmdpi.com Research has demonstrated that modifying surfaces and molecules with PEG can significantly reduce non-specific protein binding, in some cases by a factor of 10. nih.gov

Furthermore, preserving the native conformation and biological activity of the labeled biomolecule is paramount. The chemical properties of the linker used for conjugation can impact the stability and structure of the protein. nih.gov The flexible and hydrophilic nature of the PEG3 linker is advantageous in this regard. Unlike rigid or hydrophobic linkers that might induce conformational changes in the protein, the PEG3 spacer is less likely to disrupt the delicate three-dimensional structure essential for the biomolecule's function. plos.org While any modification can potentially alter a protein's activity, site-specific PEGylation is often employed to attach the polymer to a residue that minimizes its effect on biological function. mdpi.com The use of a short, flexible linker like that in this compound is a strategy designed to maintain the integrity and activity of the labeled molecule.

Table 3: Research Findings on PEG-Mediated Reduction of Non-Specific Binding This table presents data from a study on PEG-modified hydrogels, quantifying the reduction in non-specific binding and the concurrent increase in the specific signal.

ParameterResult
Non-Specific Binding Reduction 10-fold decrease
Specific Binding Signal 6-fold increase
Detection Limit 1 ng/mL

Source: Data adapted from studies on PEG-modified hydrogels in immunoassays. nih.govresearchgate.net

Methodological Advancements in Bioconjugation and Labeling Utilizing + Biotin Peg3 Nhs Ester

Strategies for Protein and Peptide Biotinylation

The biotinylation of proteins and peptides using (+)-Biotin-PEG3-NHS Ester primarily targets the primary amine groups present on the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues. antibody-creativebiolabs.com The NHS ester reacts with these amines under mild conditions to form a stable amide bond.

Optimization of Molar Ratios and Reaction Conditions for Labeling Efficiency

The efficiency of biotinylation is critically dependent on the optimization of reaction conditions, particularly the molar ratio of the biotinylation reagent to the protein. thermofisher.com An excess of the biotin (B1667282) reagent is generally required to drive the reaction to completion; however, an excessive amount can lead to over-labeling, which may compromise the biological activity of the protein. windows.net

Several factors influence the optimal molar ratio, including the concentration of the protein solution. thermofisher.com More dilute protein solutions typically require a greater molar excess of the biotin reagent to achieve the same degree of labeling as more concentrated solutions. thermofisher.comfishersci.com For instance, a 12-fold molar excess might be sufficient for a 10 mg/mL protein solution, whereas a 20-fold molar excess could be necessary for a 2 mg/mL solution to achieve a similar labeling outcome. thermofisher.comfishersci.com

The pH of the reaction buffer is another crucial parameter. NHS esters react most efficiently with primary amines in the pH range of 7 to 9. antibody-creativebiolabs.com Buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.5 are commonly used. antibody-creativebiolabs.com It is imperative to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester. thermofisher.com

The reaction time and temperature also play a role. A typical reaction may proceed for 30-60 minutes at room temperature or for 2 hours at 4°C. antibody-creativebiolabs.com

Table 1: Recommended Molar Excess of Biotin-NHS Ester for Different Protein Concentrations
Protein ConcentrationRecommended Molar Excess of Biotin Reagent
10 mg/mL≥ 12-fold
2 mg/mL≥ 20-fold

Characterization of Labeling Stoichiometry and Heterogeneity in Biotinylated Proteins

Following the biotinylation reaction, it is essential to characterize the extent of labeling, often referred to as the degree of biotinylation (DOB) or the biotin-to-protein ratio. This characterization helps ensure reproducibility and allows for the optimization of the labeling process for a specific application. mesoscale.com

One of the most common methods for determining the stoichiometry of biotinylation is the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay. aatbio.com This colorimetric assay is based on the displacement of HABA from avidin (B1170675) by biotin, which results in a change in absorbance at 500 nm. fishersci.com From this, the concentration of biotin in the sample can be calculated.

Mass spectrometry (MS) provides a more direct and precise method for characterizing biotinylated proteins. nih.gov By analyzing the mass shift upon biotinylation, the number of biotin molecules incorporated per protein molecule can be determined. nih.gov This technique can also reveal the heterogeneity of the labeling, showing the distribution of different biotinylated species. nih.gov

The incorporation of biotin is protein-dependent and can be influenced by the number of accessible lysine residues on the protein's surface. mesoscale.com This can result in a heterogeneous mixture of biotinylated proteins with varying numbers of biotin labels.

Development of Site-Specific Protein Labeling Approaches (e.g., N-terminal Cysteine Modification)

A significant drawback of using NHS esters for biotinylation is the non-selective labeling of multiple lysine residues, which can potentially interfere with the protein's structure and function. nih.govacs.org To address this, a method has been developed to convert NHS esters into reagents for site-specific labeling of proteins at an N-terminal cysteine residue. nih.govacs.orgnih.govresearchgate.net

This strategy involves a two-step, one-pot reaction. nih.gov First, the NHS ester is converted to a thioester through a transesterification reaction with a small thiol molecule, such as 2-mercaptoethanesulfonate (MESNa). nih.govacs.orgresearchgate.net The in situ generated thioester then reacts chemoselectively with an N-terminal cysteine residue to form a stable amide bond, a process analogous to native chemical ligation. nih.govuzh.ch This approach allows for near-stoichiometric labeling at a specific site, providing greater control over the bioconjugation process. nih.gov

Methodologies for Conjugating this compound to Antibodies and Enzymes

The general principles for biotinylating proteins with this compound are directly applicable to the labeling of antibodies and enzymes. huji.ac.il However, there are specific considerations for these classes of proteins.

For antibodies, it is crucial to consider that lysine residues can be located within the antigen-binding site (Fab region). antibody-creativebiolabs.com Excessive or non-specific labeling of these residues can lead to a reduction or complete loss of antigen-binding activity. antibody-creativebiolabs.com Therefore, careful optimization of the molar ratio of the biotinylation reagent is particularly important for antibodies. windows.net

Enzymes also possess critical lysine residues within their active sites or at protein-protein interaction interfaces. huji.ac.il Biotinylation of these residues can compromise enzymatic activity. huji.ac.il Thus, similar to antibodies, optimizing the degree of labeling is essential to preserve the enzyme's function. In cases where amine-reactive chemistry proves detrimental, alternative biotinylation strategies targeting other functional groups may be necessary. windows.net

The general protocol for antibody and enzyme biotinylation involves dissolving the protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL. antibody-creativebiolabs.com A stock solution of this compound is prepared in an anhydrous solvent like DMSO or DMF and added to the protein solution at a desired molar excess. antibody-creativebiolabs.com After incubation, the unreacted biotin reagent is removed by dialysis or gel filtration. antibody-creativebiolabs.com

Advanced Bioconjugation Techniques Integrating this compound

Recent advancements have focused on creating more sophisticated bioconjugation reagents by incorporating cleavable linkers and integrating them with other powerful ligation chemistries.

Integration with Click Chemistry Methodologies (e.g., in photo-cleavable variants for controlled release)

This compound can be incorporated into more complex molecular architectures that include functionalities for click chemistry and controlled release. A notable example is the development of photocleavable (PC) biotin-NHS ester reagents. These reagents contain a biotin moiety and an NHS ester linked by a spacer arm that includes a photocleavable group, such as a nitrobenzyl group. tue.nl

The NHS ester end of the molecule reacts with primary amines on a target biomolecule, forming a stable carbamate (B1207046) linkage. The biotinylated biomolecule can then be captured using streptavidin. Subsequently, exposure to near-UV light (e.g., 365 nm) cleaves the photocleavable linker, allowing for the release of the captured biomolecule from the streptavidin support. This "capture and release" strategy is valuable for applications such as protein purification and cell isolation. acs.org

Rational Design of Linker Length and Architecture for Specific Research Goals

The selection of a linker in bioconjugation is a critical determinant of the functionality of the resulting conjugate. The linker's length and chemical architecture, specifically in the context of this compound, are not arbitrary choices but are instead guided by the specific demands of the intended application. A rationally designed linker can optimize binding interactions, enhance solubility, and improve assay sensitivity by mitigating steric hindrance and providing adequate spacing between the biotin moiety and the conjugated biomolecule.

The polyethylene (B3416737) glycol (PEG) spacer of this compound offers several advantageous properties. Its hydrophilic nature can increase the water solubility of the biotinylated molecule, which is particularly beneficial for proteins that are prone to aggregation thermofisher.cn. The flexibility of the PEG chain is also a key attribute, allowing the biotin group to orient itself optimally for binding to avidin or streptavidin nih.gov.

The length of the PEG spacer is a crucial parameter that can be tailored to specific research goals. A longer PEG chain can provide a greater separation between the biotin and the attached biomolecule, which can be essential for overcoming steric hindrance, especially when dealing with bulky proteins or when the biotin binding site on the target is sterically hindered axispharm.com. Conversely, in some applications, a shorter linker may be desirable to maintain proximity between the conjugated molecules.

The architecture of the linker, whether flexible or rigid, also plays a significant role in the performance of a biotinylated molecule. Flexible linkers, such as the PEG3 spacer in this compound, can provide the necessary conformational freedom for the biotin to access the binding pocket of streptavidin or avidin. In contrast, rigid linkers can offer more defined spatial control between the conjugated partners, which can be advantageous in applications such as biosensor development where precise orientation is critical nih.govnih.gov.

Research has demonstrated that the choice of linker can have a profound impact on experimental outcomes. For instance, in the immobilization of single-chain variable fragment (scFv) antibodies, the use of flexible or rigid linkers was shown to enhance immobilization for constructs that otherwise showed poor binding nih.govnih.gov. Specifically, longer flexible linkers and rigid linkers improved the immobilization of certain scFv-AviTag fusions to a level comparable to that of scFv-BCCP fusions, which inherently have a larger spacer nih.govnih.gov.

Similarly, studies on the immobilization and sedimentation of biotinylated liposomes have revealed that the optimal spacer length is context-dependent. While longer PEG spacers (PEG180 and PEG2000) were more effective for immobilization on NeutrAvidin-coated plates, a shorter carbon-based spacer and PEG180 were more efficient for sedimentation assays nih.gov. This highlights the necessity of selecting a linker based on the specific requirements of the assay.

The following tables summarize key findings from research on the impact of linker length and architecture on various applications.

Table 1: Impact of Linker Architecture on scFv Immobilization
scFv ConstructLinker TypeLinker CompositionEffect on ImmobilizationReference
scFv13R4-AviTagFlexible(G4S)5Enhanced nih.govnih.gov
scFv5-AviTagFlexible(G4S)3Enhanced nih.govnih.gov
scFv13R4-AviTagRigid(EA3K)3Enhanced nih.govnih.gov
scFv5-AviTagRigid(EA3K)3Enhanced nih.govnih.gov
scFv-BCCPFlexible/Rigid(G4S)n or (EA3K)3No significant effect nih.govnih.gov
Table 2: Influence of Spacer Length on Biotinylated Liposome Assays
Assay TypeSpacer TypeRelative EfficiencyReference
Immobilization on NeutrAvidin-coated platesSix-carbon (X)Less Efficient nih.gov
PEG180More Efficient nih.gov
PEG2000More Efficient nih.gov
Sedimentation upon NeutrAvidin additionSix-carbon (X)More Efficient nih.gov
PEG180More Efficient nih.gov
PEG2000Less Efficient nih.gov

In the context of targeted drug delivery, the length of the PEG linker can influence the in vivo behavior of nanocarriers. Studies have shown that longer PEG linkers can lead to increased tumor accumulation of folate-conjugated liposomes, thereby enhancing the antitumor activity of the encapsulated drug dovepress.com. This suggests that a longer spacer can improve the accessibility of the targeting ligand to its receptor on cancer cells.

The rational design of the linker in this compound and related reagents is therefore a multifaceted process that requires careful consideration of the specific biomolecules involved, the nature of the application, and the desired experimental outcome. The choice of linker length and architecture can significantly impact the efficiency of bioconjugation, the stability of the conjugate, and the sensitivity and accuracy of downstream assays.

Applications in Advanced Biomolecular Research Using + Biotin Peg3 Nhs Ester

Elucidation of Protein Dynamics, Localization, and Interaction Networks

The ability to selectively label and track proteins is fundamental to understanding their function within the complex cellular environment. (+)-Biotin-PEG3-NHS Ester serves as a powerful biotinylation reagent for this purpose, enabling researchers to tag proteins of interest for subsequent detection, purification, and analysis.

Affinity purification is a cornerstone technique in proteomics for isolating specific proteins or protein complexes from a heterogeneous mixture. The extremely strong and specific non-covalent interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin) is widely exploited for this purpose. broadpharm.com

In this methodology, this compound is used to covalently label a protein of interest or a "bait" protein through its primary amine groups (e.g., the side chain of lysine (B10760008) residues or the N-terminus). broadpharm.combpsbioscience.com Once biotinylated, the protein can be introduced into a cell lysate or other biological sample. The biotin tag allows the protein and any interacting partners to be captured with high specificity by an affinity matrix, such as agarose (B213101) or magnetic beads coated with streptavidin. myskinrecipes.com After washing away non-specifically bound proteins, the captured protein complexes can be eluted and analyzed by techniques like mass spectrometry to identify novel protein-protein interactions. The hydrophilic PEG3 spacer helps to extend the biotin moiety away from the protein's surface, ensuring efficient capture by the immobilized streptavidin.

Table 1: Key Steps in Affinity Purification using this compound

StepDescriptionPurpose
1. Biotinylation The protein of interest is incubated with this compound. The NHS ester reacts with primary amines on the protein.To covalently attach a biotin tag to the target protein.
2. Incubation The biotinylated protein is introduced into a complex biological mixture (e.g., cell lysate).To allow the "bait" protein to bind to its natural interaction partners.
3. Capture The mixture is passed over a solid support (e.g., beads) coated with immobilized streptavidin.To specifically capture the biotinylated protein and its associated complex via the high-affinity biotin-streptavidin interaction.
4. Washing The solid support is washed with buffer.To remove non-specifically bound proteins and contaminants.
5. Elution The captured protein complex is released from the solid support.To isolate the purified protein complex for downstream analysis (e.g., mass spectrometry).

Biotinylation with this compound is also instrumental in fluorescence-based techniques that visualize protein localization and dynamics. While the biotin tag itself is not fluorescent, it serves as a highly specific handle for attaching fluorescent probes.

For instance, a protein of interest can be biotinylated and then detected using streptavidin conjugated to a fluorophore. This indirect detection method is often used in techniques like immunocytochemistry and flow cytometry.

In the context of Fluorescence Resonance Energy Transfer (FRET) , which detects molecular interactions at the nanometer scale, biotinylation can be used to bring donor and acceptor fluorophores into proximity. A FRET model can be constructed where one interacting partner is labeled with a biotinylated donor fluorophore and the other is labeled with an acceptor. nih.gov The binding of these two partners brings the fluorophores close enough for energy transfer to occur, providing a readout of the interaction.

For Single Molecule Tracing , individual protein molecules can be tracked in real-time within live cells. A protein of interest can be labeled with this compound and then visualized by binding to a streptavidin-conjugated quantum dot or a bright organic dye. The PEG spacer helps to reduce non-specific interactions of the probe with the cellular environment, allowing for clearer tracking of the protein's movement and behavior.

Development of Targeted Delivery Systems (Mechanism-focused Research)

The modular nature of this compound makes it a valuable building block in the research and development of targeted delivery systems. These systems aim to deliver therapeutic or imaging agents specifically to diseased cells, minimizing off-target effects.

Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics designed to deliver a potent cytotoxic drug specifically to cancer cells by linking it to a monoclonal antibody that targets a tumor-specific antigen. The linker connecting the antibody and the drug is a critical component of an ADC. medchemexpress.com

In research settings, this compound can be incorporated into the design of ADC linkers. medkoo.com For example, it can be used to attach a biotin handle to the cytotoxic payload or the antibody. This allows for modular, multi-step conjugation strategies and facilitates the purification and characterization of ADC components during development. The PEG component can also be beneficial, as PEG linkers have been shown to improve the pharmacokinetic properties of ADCs. mdpi.com While this specific molecule is more common in research tools, the principles of using PEGylated biotin linkers are relevant to the broader field of ADC development.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. precisepeg.com A PROTAC consists of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. nih.gov

The linker is a crucial element, as its length and composition significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation. precisepeg.comnih.gov this compound is used as a PEG-based PROTAC linker in the synthesis of research-grade PROTACs. medchemexpress.com PEG linkers are the most commonly used type in PROTAC design, in part because they enhance the solubility and cell permeability of the molecule. biochempeg.com The defined length of the PEG3 spacer allows for systematic studies on how linker length affects degradation efficiency. biochempeg.com Researchers can use the NHS ester end to attach one of the ligands, and the biotin end can be used either as a handle for purification and detection or as a component in modular PROTAC assembly.

Table 2: Role of PEG Linkers in PROTACs

FeatureContribution to PROTAC Function
Solubility The hydrophilic nature of the PEG chain can increase the overall water solubility of the PROTAC molecule. biochempeg.com
Permeability Can influence the molecule's ability to cross cell membranes. biochempeg.com
Ternary Complex Formation The length and flexibility of the linker are critical for achieving the correct orientation of the target protein and E3 ligase for ubiquitination. nih.gov
Modularity Bifunctional PEG linkers allow for the rapid assembly of different ligand combinations for screening and optimization. biochempeg.com

Nanoparticles and liposomes are versatile platforms for drug delivery and imaging. researchgate.net Their surfaces can be modified or "functionalized" with various molecules to enhance their properties, such as circulation time and target specificity. nih.govmdpi.com

This compound is used to functionalize these nanocarriers. The NHS ester reacts with amine groups that can be incorporated onto the surface of liposomes or nanoparticles, covalently attaching the Biotin-PEG3 moiety. encapsula.com This surface modification serves several research purposes:

Stealth Properties: The PEG chains create a hydrophilic layer that can help reduce recognition by the immune system, prolonging the circulation time of the nanocarrier in the bloodstream. nih.govmdpi.com

Targeting Moiety: The exposed biotin group can be used as a targeting ligand. nih.gov By pre-targeting cells or tissues with streptavidin-conjugated antibodies and then administering the biotinylated nanoparticles, a highly specific, two-step targeting approach can be investigated. nih.govrsc.org This biotin-avidin system is a common model for exploring active targeting mechanisms in cancer therapy research.

Purification and Detection: The biotin tag provides a reliable handle for the purification of the functionalized nanoparticles or for their detection in analytical assays.

This functionalization strategy is a key tool for researchers investigating how to improve the delivery efficiency and specificity of nanomedicines. monash.edunih.govresearchgate.net

Research on Biomolecular Interaction Analysis and Assays

The unique architecture of this compound lends itself to a variety of techniques for studying biomolecular interactions. By enabling the stable and specific labeling of one interacting partner, this reagent facilitates the monitoring and measurement of binding events with high precision.

Quantification of Biomolecular Binding Events in In Vitro Systems

A key application of this compound is in the quantitative analysis of biomolecular binding kinetics and affinities. Techniques such as Surface Plasmon Resonance (SPR) and single-particle analysis leverage the biotin tag for immobilization of a ligand onto a streptavidin-coated sensor surface or particle. This allows for the real-time monitoring of the association and dissociation of an analyte, providing valuable data on the interaction dynamics.

In one study, a photocleavable version of the biotin-PEG3-NHS ester was utilized to label mouse interferon-gamma (IFNγ) for SPR analysis of its interaction with its receptor, IFNGR1. This approach allowed for the determination of the kinetic constants of the binding event.

Interacting MoleculesTechniqueAssociation Rate Constant (ka)Dissociation Rate Constant (kd)Affinity (KD)
IFNγ and IFNGR1Surface Plasmon Resonance (SPR)1.3 x 10^5 M⁻¹s⁻¹1.8 x 10⁻³ s⁻¹13.8 nM

This data is based on research using a photocleavable biotin-PEG3-NHS ester.

Another innovative application involved the use of Biotin-PEG3-NHS-ester to study the hexamerization of insulin (B600854) at the single-molecule level. By labeling insulin and immobilizing it on a surface, researchers were able to observe the stepwise assembly of insulin monomers into hexamers, a process crucial for its stability and function. This single-particle analysis provided detailed kinetic information about each step of the oligomerization process.

Insulin Hexamerization StepTechniqueBimolecular Rate Constant
Monomer to DimerTotal Internal Reflection Fluorescence (TIRF) Microscopy0.8 x 10^8 M⁻¹s⁻¹

Development of Novel Immunoassay Protocols for Biomarker Detection

This compound and its derivatives are instrumental in the development of sensitive and specific immunoassays for the detection of disease biomarkers. The ability to biotinylate antibodies and other capture molecules allows for their robust immobilization on various assay platforms, including microfluidic chips and ELISA plates.

Research has demonstrated the use of a photocleavable biotin-PEG3-NHS-ester to develop a microfluidic immunoassay for the detection of free prostate-specific antigen (f-PSA), a biomarker for prostate cancer. In this system, anti-PSA antibodies were conjugated with the biotin linker and immobilized on an avidin-coated surface. This setup enabled the capture and subsequent sensitive detection of f-PSA. The performance of this novel immunoassay was characterized by its low limit of detection and quantification.

BiomarkerImmunoassay PlatformLimit of Detection (LOD)Limit of Quantification (LOQ)
free-Prostate-Specific Antigen (f-PSA)Microfluidic Chip~10 pg/mL~20 pg/mL

This data is based on research using a photocleavable biotin-PEG3-NHS ester.

This approach highlights the utility of biotin-PEG3-NHS ester chemistry in creating advanced diagnostic tools. The strong and stable biotin-streptavidin interaction provides a reliable anchor for the capture antibody, while the PEG spacer ensures optimal orientation and accessibility for antigen binding. These features contribute to the high sensitivity and specificity of the resulting immunoassays, paving the way for improved early disease diagnosis and monitoring.

Innovations in Biosensing and Biomaterial Science Enabled by + Biotin Peg3 Nhs Ester

Surface Functionalization for Biosensor Development

The precise attachment of biological recognition elements to a sensor surface is fundamental to the development of sensitive and specific biosensors. (+)-Biotin-PEG3-NHS Ester provides a robust chemical strategy to achieve this, significantly advancing the capabilities of various analytical platforms.

Immobilization Strategies for Antibodies and Ligands on Sensor Surfaces

The primary strategy for immobilizing antibodies and other ligands using this compound involves a two-stage process that leverages both covalent chemistry and high-affinity biological recognition. The initial step is the covalent attachment of the linker to the biomolecule of interest, such as an antibody or peptide. The N-hydroxysuccinimide (NHS) ester end of the molecule readily reacts with primary amine groups (-NH₂) found on the N-terminus of proteins and the side chains of lysine (B10760008) residues, forming a stable amide bond. vectorlabs.comthermofisher.com This reaction is typically carried out in a buffer with a pH between 7 and 9. broadpharm.com

Once the antibody or ligand is "biotinylated," it can be immobilized on a surface coated with streptavidin or avidin (B1170675). The interaction between biotin (B1667282) and streptavidin is remarkably strong and specific, ensuring stable and correctly oriented attachment of the biomolecule to the sensor surface. axispharm.comfgcu.edu This methodology is widely applicable to various surfaces, including nanoparticles, magnetic beads, and microplates, making it a versatile tool for creating custom biosensor architectures. axispharm.commyskinrecipes.com

Step Procedure Purpose Key Reagents/Components
1. Biomolecule Preparation Dissolve the antibody or ligand in an amine-free buffer (e.g., PBS) at a suitable concentration.To prepare the biomolecule for conjugation in a compatible buffer system.Antibody/Ligand, Phosphate-Buffered Saline (PBS)
2. Linker Activation Dissolve this compound in an anhydrous organic solvent like DMSO or DMF immediately before use. axispharm.comTo prepare the amine-reactive linker for addition to the protein solution.This compound, DMSO/DMF
3. Conjugation Reaction Add the dissolved linker to the biomolecule solution and incubate for 30 minutes to 2 hours. thermofisher.comTo allow the NHS ester to react with primary amines on the biomolecule, forming a stable amide bond.Biotinylated biomolecule
4. Purification Remove excess, unreacted linker from the biotinylated biomolecule using dialysis or size-exclusion chromatography.To prevent unconjugated linkers from interfering with subsequent steps.Purified biotinylated biomolecule
5. Immobilization Introduce the purified biotinylated biomolecule to a streptavidin-coated sensor surface.To capture the biomolecule onto the sensor surface via the high-affinity biotin-streptavidin interaction. nih.govStreptavidin-coated surface

Enhancement of Specificity and Sensitivity in Analytical Platforms

The molecular design of this compound directly contributes to enhancing the performance of biosensors. Specificity in a biosensor is its ability to detect only the target analyte, avoiding false signals from other molecules in the sample. The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and effectively reduces the non-specific adsorption of proteins and other interfering molecules onto the sensor surface. nih.gov This anti-fouling property minimizes background noise, thereby increasing the specificity of the assay. fgcu.edu

Engineering of Biomaterials and Medical Device Surfaces

Beyond biosensors, this compound is a key reagent for modifying the surfaces of biomaterials and medical devices. Such modifications are critical for controlling biological interactions at the material-tissue interface, improving biocompatibility, and imparting specific functionalities.

Modification of Polymers and Hydrogels for Controlled Cell-Material Interactions

Hydrogels, which are three-dimensional networks of crosslinked polymer chains, are widely used in tissue engineering and regenerative medicine due to their resemblance to living tissue. mdpi.com Many synthetic hydrogels, particularly those based on PEG, are inherently resistant to protein adsorption and cell adhesion. nih.gov While advantageous for some applications, this "bio-inert" character necessitates modification to elicit specific cellular responses.

This compound can be used to functionalize hydrogels or other polymers that possess primary amine groups. This process covalently attaches biotin moieties to the material's surface. Subsequently, these biotin "hooks" can be used to immobilize streptavidin-conjugated bioactive molecules, such as cell adhesion peptides (e.g., RGD) or growth factors. rsc.org This strategy allows for precise control over the spatial presentation and density of biological signals, enabling researchers to engineer materials that can direct cell adhesion, proliferation, and differentiation. nih.govnih.gov Studies have demonstrated that by tuning the density of such linkers, cell adhesion and spreading on bioactive hydrogels can be significantly improved. nih.gov

Reduction of Non-Specific Adsorption and Biofouling in Research Environments

Biofouling—the undesirable accumulation of proteins, cells, and microorganisms on a surface—is a persistent challenge for medical implants, diagnostic devices, and research tools. The PEG component of the this compound linker plays a crucial role in mitigating this issue. When a surface is functionalized with this molecule, the PEG chains create a hydrated, flexible layer that physically repels the adsorption of proteins and other biomolecules. nih.gov This protein-repellent characteristic is essential for maintaining the function of a device in a complex biological environment. For example, in diagnostic assays, it prevents the non-specific binding of sample components that could obscure the desired signal. The hydrophilic nature of the PEG spacer also imparts water solubility to the molecules it labels, which helps to reduce the aggregation of conjugated proteins when stored in solution. lumiprobe.comvectorlabs.com

Strategies for Tailoring Biomaterial Biocompatibility and Functionality

The ultimate goal of many biomaterials is to integrate seamlessly with host tissue, a property known as biocompatibility. A key factor in determining biocompatibility is the initial layer of proteins that adsorbs to the material's surface upon implantation. By using this compound, a surface can first be rendered "stealthy" or bio-inert by the PEG linker, minimizing non-specific protein adsorption and subsequent inflammatory responses.

This provides a foundational "blank slate" upon which specific biological functions can be built in a highly controlled, modular fashion. nih.gov Through the biotin-streptavidin system, specific bioactive molecules can be attached to guide desired cellular behavior, such as promoting the adhesion of endothelial cells to a vascular graft or encouraging bone growth on an orthopedic implant. This ability to decouple the reduction of non-specific interactions from the addition of specific, targeted functionalities allows for the rational design of sophisticated, multi-functional biomaterials with tailored biocompatibility and enhanced therapeutic efficacy. rsc.org

Challenges, Limitations, and Future Directions in + Biotin Peg3 Nhs Ester Research

Addressing Non-Specific Labeling and Stoichiometric Control in Protein Biotinylation

One of the primary challenges in protein biotinylation with (+)-Biotin-PEG3-NHS Ester is achieving specific and controlled labeling. N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, which are abundant in proteins, primarily at the N-terminus and on the side chains of lysine (B10760008) residues. nih.govigem.org This widespread availability of reactive sites can lead to non-specific labeling, where biotin (B1667282) is attached to multiple locations on a single protein molecule.

This lack of specificity can have several detrimental effects. It can interfere with the protein's natural structure and function, particularly if the labeling occurs at or near an active site or a region involved in protein-protein interactions. nih.gov Furthermore, heterogeneous labeling results in a mixed population of biotinylated proteins with varying numbers of biotin molecules attached, making it difficult to control the stoichiometry of the reaction. nih.govnih.gov This lack of control can lead to inconsistencies in experimental results and complicate the interpretation of data.

Several strategies can be employed to address these issues. Optimizing the reaction conditions, such as the molar ratio of the biotinylation reagent to the protein, can help to control the extent of labeling. thermofisher.com For more dilute protein solutions, a higher molar excess of the biotin reagent may be necessary to achieve the desired level of biotinylation. thermofisher.com Another approach is to use site-specific labeling techniques. For instance, a method has been developed to convert NHS esters into chemoselective thioesters that specifically target N-terminal cysteine residues, thereby enabling more controlled and site-specific protein modification. nih.gov

Strategies for Overcoming Hydrolysis and Maintaining Reagent Stability in Aqueous Solutions

A significant limitation of NHS esters, including this compound, is their susceptibility to hydrolysis in aqueous solutions. igem.orgthermofisher.comgbiosciences.com The NHS ester group readily reacts with water, leading to the cleavage of the ester and the formation of an inactive carboxylic acid. igem.org This hydrolysis is a competing reaction to the desired aminolysis (reaction with primary amines) and reduces the efficiency of the biotinylation process. igem.org

The rate of hydrolysis is highly dependent on the pH of the solution, increasing significantly at higher pH values. gbiosciences.comgbiosciences.com For example, the half-life of an NHS ester can be several hours at pH 7 but only a few minutes at pH 9. gbiosciences.comgbiosciences.com This instability necessitates that solutions of this compound be prepared immediately before use and that any unused reconstituted reagent be discarded. windows.netnih.gov

To mitigate the effects of hydrolysis, several strategies can be implemented. Performing the biotinylation reaction at a slightly acidic to neutral pH (around 7.2-7.5) can help to slow down the rate of hydrolysis while still allowing for efficient reaction with primary amines. windows.net Additionally, using a higher concentration of the protein and the biotinylation reagent can favor the aminolysis reaction over hydrolysis. It is also crucial to store the solid this compound reagent under dry conditions, as it is moisture-sensitive. windows.netnih.gov Equilibrating the vial to room temperature before opening can prevent moisture condensation onto the product. windows.netnih.gov

Development of Novel Cleavable and Reversible Biotinylation Systems for Research Applications

The extremely strong and stable interaction between biotin and avidin (B1170675) or streptavidin is a double-edged sword. While it is highly advantageous for applications requiring robust capture and detection, it presents a significant challenge when the release of the biotinylated molecule is desired. nih.govresearchgate.net Eluting biotinylated proteins from streptavidin-based affinity resins often requires harsh, denaturing conditions, such as boiling in SDS-PAGE loading buffer or using high concentrations of guanidine-HCl, which can irreversibly denature the protein of interest. nih.govthermofisher.com

To address this limitation, there has been a growing interest in the development of cleavable and reversible biotinylation systems. nih.gov These systems incorporate a cleavable linker between the biotin moiety and the reactive group, allowing for the release of the captured molecule under mild conditions. nih.gov Several types of cleavable linkers have been developed, including those that are susceptible to chemical cleavage, photocleavage, or enzymatic cleavage.

Examples of chemically cleavable linkers include disulfide bonds, which can be cleaved by reducing agents, and acid-labile linkers that are sensitive to low pH. thermofisher.comacs.org Photocleavable linkers can be broken by exposure to UV light, offering precise temporal control over the release of the target molecule. broadpharm.com Enzymatically cleavable linkers often incorporate a recognition site for a specific protease, allowing for highly specific release of the biotinylated protein. The development of such novel biotinylation reagents is an active area of research and holds great promise for expanding the utility of biotin-streptavidin technology in various research applications. researchgate.netrsc.org

Elution Strategies for Biotinylated Molecules from Affinity Resins in Research Protocols

The robust nature of the biotin-streptavidin interaction necessitates the use of specific elution strategies to recover biotinylated molecules from affinity resins. nih.gov As mentioned previously, harsh denaturing conditions are often employed for this purpose, but these methods are not always compatible with downstream applications that require the protein to be in its native, functional state. researchgate.net

Several alternative elution strategies have been developed to overcome this challenge. One common approach is competitive elution, which involves using a high concentration of free biotin to displace the biotinylated protein from the streptavidin resin. nih.govtandfonline.com However, the efficiency of this method can be low due to the extremely high affinity of the biotin-streptavidin interaction. researchgate.net Combining excess biotin with heat has been shown to improve the elution efficiency. nih.gov

Another strategy involves the use of modified forms of biotin, such as desthiobiotin or iminobiotin, which bind to streptavidin with lower affinity than native biotin. thermofisher.comsigmaaldrich.com This allows for elution under milder conditions, such as changes in pH or the addition of free biotin. sigmaaldrich.com Additionally, the use of anti-biotin antibodies for affinity purification offers an alternative to streptavidin-based methods. tandfonline.comnih.gov Biotinylated proteins can be eluted from anti-biotin antibody resins under near-neutral conditions using a competitive elution with free biotin. tandfonline.com

The choice of elution strategy depends on the specific requirements of the downstream application. For applications where the structural and functional integrity of the protein is paramount, milder elution methods are preferred.

Future Research Avenues in Advanced Bioconjugation Chemistry and Biomedical Applications

The field of bioconjugation is continuously evolving, with ongoing research focused on developing new and improved methods for the site-specific and controlled modification of biomolecules. nih.gov Future research in the context of this compound and related compounds is likely to focus on several key areas.

One promising avenue is the development of novel "click chemistry" approaches for biotinylation. Click chemistry reactions are highly specific, efficient, and can be performed under mild, physiological conditions, making them ideal for bioconjugation. The integration of click chemistry with biotinylation techniques could lead to the development of more robust and versatile methods for labeling proteins and other biomolecules.

Another area of active research is the development of multifunctional biotinylation reagents. These reagents could incorporate additional functionalities, such as fluorescent dyes or drug molecules, allowing for simultaneous detection and therapeutic intervention. rsc.org

In the biomedical field, there is a growing interest in using biotinylation for targeted drug delivery. rsc.org By attaching biotin to a therapeutic agent, it is possible to target the drug to cancer cells that overexpress biotin receptors. researchgate.net This approach has the potential to increase the efficacy of cancer therapies while reducing off-target side effects. rsc.org Further research in this area could lead to the development of novel biotin-based therapeutics for a variety of diseases.

The continued development of advanced bioconjugation techniques, coupled with a deeper understanding of the biological applications of biotinylation, will undoubtedly lead to exciting new discoveries and innovations in the years to come. bionordika.noexcedr.comcreative-proteomics.com

Q & A

Q. What is the reaction mechanism of (+)-Biotin-PEG3-NHS Ester with primary amines in biomolecules?

The NHS ester group in this compound reacts with primary amines (e.g., lysine residues in proteins) via nucleophilic attack, forming a stable amide bond while releasing N-hydroxysuccinimide (NHS) . The PEG3 spacer enhances water solubility and reduces steric hindrance, ensuring efficient binding to streptavidin/avidin post-conjugation .

Q. Methodological Protocol :

  • Dissolve the target protein (1–5 mg/mL) in a pH 7.2–8.5 buffer (e.g., PBS or HEPES).
  • Add this compound at a 10–20 molar excess relative to the protein.
  • Incubate at 4°C for 2–4 hours.
  • Remove excess reagent via dialysis or size-exclusion chromatography .

Q. How should this compound be stored and reconstituted for optimal activity?

  • Storage : Store desiccated at –20°C in the dark to prevent hydrolysis of the NHS ester .
  • Reconstitution : Prepare a stock solution (10–50 mg/mL) in anhydrous DMSO or DMF immediately before use. Avoid aqueous buffers during initial dissolution to prevent premature hydrolysis .

Q. Solubility Tips :

  • For in vivo studies, use co-solvents like PEG300 or Tween-80 to enhance solubility in aqueous systems .
  • If precipitation occurs, warm the solution to ≤50°C or briefly sonicate .

Q. What are the advantages of using a PEG3 spacer compared to shorter/longer PEG variants?

The PEG3 spacer balances steric flexibility and hydrophilicity:

PEG LengthAdvantagesLimitations
PEG3- Optimal for small proteins/peptides
- Minimal aggregation in storage
- Limited spacing for large complexes
PEG4–PEG8- Enhanced solubility for hydrophobic targets - Increased molecular weight may affect mobility
PEG12–PEG32- Ideal for bulky targets (e.g., antibodies)
- Reduces steric hindrance
- Risk of nonspecific binding in crowded systems

Advanced Research Questions

Q. How can low biotinylation efficiency be troubleshooted in complex biological systems?

Common Causes and Solutions :

  • Competing Amines : Use amine-free buffers (e.g., borate pH 8.5) and avoid Tris or glycine .
  • Suboptimal NHS Ester Reactivity : Activate carboxylates on the target molecule with EDC/sulfo-NHS to generate new amine-reactive sites .
  • Steric Hindrance : Switch to longer PEG spacers (e.g., PEG12) or reduce the molar excess of the biotin reagent .

Validation : Quantify biotin incorporation using HABA/avidin assays or streptavidin-HRP Western blotting .

Q. How does the PEG3 spacer influence binding kinetics in streptavidin-based assays?

The PEG3 spacer improves binding kinetics by:

  • Reducing steric interference between the biotinylated molecule and streptavidin .
  • Maintaining a dissociation constant (Kd) comparable to native biotin-streptavidin interactions (~10⁻¹⁵ M) .

Q. Experimental Design :

  • Compare binding efficiency of PEG3-biotinylated vs. non-PEGylated biotin using surface plasmon resonance (SPR) .
  • Use negative controls (e.g., unbiotinylated protein) to assess nonspecific binding .

Q. Can this compound be integrated with photocleavable systems for reversible biotinylation?

Yes, photocleavable analogs (e.g., PC Biotin-PEG3-NHS carbonate ester) enable UV-triggered release (365 nm, 1–5 mW/cm² for 5–25 minutes) of captured biomolecules from streptavidin beads .

Q. Applications :

  • Reversible pull-down assays for studying transient protein interactions .
  • Spatiotemporal control in live-cell imaging .

Q. How should contradictory data on PEG spacer performance be interpreted?

Case Example : A study reports reduced binding affinity with PEG3 vs. PEG4 in a specific antibody-biotin system.

Q. Resolution Strategies :

  • Contextual Factors : Assess buffer pH, temperature, and target protein size .
  • Empirical Testing : Perform side-by-side comparisons under identical conditions .
  • Structural Analysis : Use molecular dynamics simulations to model PEG spacer flexibility .

Q. What are the best practices for validating biotinylation in preclinical studies?

Follow NIH guidelines for experimental reporting:

  • Include detailed methods for biotinylation efficiency, storage conditions, and batch-to-batch variability .
  • Use orthogonal validation techniques (e.g., mass spectrometry, ELISA) to confirm site-specific labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.